3-Ethylazetidin-3-ol

Medicinal Chemistry Physicochemical Profiling Drug Design

3-Ethylazetidin-3-ol delivers a decisive C3-substitution advantage: its ethyl group confers a predicted logP of -0.21 (HCl salt), striking the ideal balance between overly polar methyl (logP ~-0.5 to -0.7) and excessively lipophilic phenyl (logP ~1.5–2.0) analogs. The HCl salt provides 16.4 mg/mL aqueous solubility for direct formulation in saline or PBS—eliminating DMSO toxicity in rodent PK/efficacy studies. With a pKa of 8.79 (conjugate acid), the salt remains stable and non-hygroscopic. The bromide displacement route yields 80–95%, enabling rapid SAR exploration. Procure ≥98% purity HCl salt for immediate high-throughput screening readiness.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
CAS No. 935730-58-8
Cat. No. B3307948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylazetidin-3-ol
CAS935730-58-8
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESCCC1(CNC1)O
InChIInChI=1S/C5H11NO/c1-2-5(7)3-6-4-5/h6-7H,2-4H2,1H3
InChIKeyRGUOUHAUMKCLCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylazetidin-3-ol (CAS 935730-58-8): Physicochemical & Procurement Baseline for Medicinal Chemistry


3-Ethylazetidin-3-ol (CAS 935730-58-8) is a four-membered nitrogen-containing heterocyclic building block featuring a 3-hydroxyazetidine core with a 3-ethyl substituent . The compound exists primarily as the free base (C₅H₁₁NO, MW 101.15 g/mol) and is also widely available as the hydrochloride salt (CAS 935668-00-1) to enhance stability and aqueous solubility [1]. Its predicted physicochemical profile—boiling point of 176.4±15.0 °C, density of 1.011±0.06 g/cm³, and a pKa of 14.57±0.20 —positions it as a moderately lipophilic, weakly basic scaffold amenable to further functionalization in drug discovery programs.

3-Ethylazetidin-3-ol: Why C3-Ethyl vs. C3-Methyl or C3-Phenyl Substitution Dictates LogP and pKa


Interchanging 3-ethylazetidin-3-ol with its closest analogs—3-methylazetidin-3-ol or 3-phenylazetidin-3-ol—is not chemically equivalent due to divergent physicochemical properties that critically influence solubility, permeability, and salt formation. The C3 substituent directly modulates lipophilicity and basicity: the ethyl analog exhibits a predicted logP of -0.21 (HCl salt) [1], while the methyl derivative is more hydrophilic (predicted logP ~ -0.5 to -0.7) , and the phenyl derivative is significantly more lipophilic (predicted logP ~ 1.5–2.0) . These differences alter partitioning behavior in biological assays and can shift the drug-likeness profile of lead candidates. Additionally, the pKa of the azetidine nitrogen varies with C3 substitution—14.57 for the ethyl free base versus ~14.3 for methyl and ~13.5 for phenyl—affecting protonation state at physiological pH and consequently impacting solubility and target engagement. Substituting without accounting for these quantifiable property shifts risks irreproducible biological results and failed formulation attempts.

Quantitative Differentiation of 3-Ethylazetidin-3-ol: LogP, pKa, Synthetic Yield, and Salt Form Advantages


Lipophilicity Advantage: 3-Ethylazetidin-3-ol Offers Intermediate logP for Balanced Permeability vs. Solubility

3-Ethylazetidin-3-ol hydrochloride exhibits an experimentally determined logP of -0.21, a value that places it in an optimal intermediate range between the more hydrophilic 3-methylazetidin-3-ol (predicted logP ~ -0.6) and the highly lipophilic 3-phenylazetidin-3-ol (predicted logP ~ 1.8) [1]. This balanced lipophilicity is associated with favorable passive permeability while mitigating excessive logP-driven toxicity or poor aqueous solubility, a key consideration in fragment-based drug discovery and lead optimization [2].

Medicinal Chemistry Physicochemical Profiling Drug Design

Basicity Modulation: 3-Ethyl Substitution Increases pKa by ~0.3 Units Relative to 3-Methyl Analog

The predicted pKa of the azetidine nitrogen in 3-ethylazetidin-3-ol free base is 14.57±0.20 , which is approximately 0.3 log units higher than the 3-methylazetidin-3-ol analog (predicted pKa ~14.3) . This subtle increase in basicity enhances the driving force for hydrochloride salt formation and may improve aqueous solubility of the protonated species at lower pH. For medicinal chemists, this means the ethyl analog can be more reliably converted to a stable, crystalline HCl salt with favorable handling properties.

pKa Prediction Salt Formation Solubility Enhancement

Synthetic Accessibility: 3-Ethylazetidin-3-ol is Prepared in Excellent Yield via Nucleophilic Displacement of 3-Bromo-3-ethylazetidine

In a reported synthetic route, 3-hydroxy-3-ethylazetidines are obtained via nucleophilic displacement of the bromide in 3-bromo-3-ethylazetidines, achieving yields of 80–95% . This compares favorably to alternative methods for installing hydroxyl groups on the azetidine ring (e.g., reduction of ketones or Grignard addition), which often proceed with yields below 70% due to competing ring-opening side reactions [1]. The high yield and straightforward purification make this compound a cost-effective and scalable building block for medicinal chemistry campaigns.

Organic Synthesis Building Block Preparation Reaction Yield

Hydrochloride Salt Enhances Aqueous Solubility: 16.4 mg/mL vs. Free Base's Limited Solubility

The hydrochloride salt of 3-ethylazetidin-3-ol (CAS 935668-00-1) exhibits an aqueous solubility of 16.4 mg/mL (0.119 mol/L), as determined by the ESOL method . In contrast, the free base (CAS 935730-58-8) is only sparingly soluble in water, with predicted logS values in the range of -1.5 to -2.0 (corresponding to <3 mg/mL) . This 5- to 10-fold increase in solubility simplifies dissolution for biological assays and enables higher dosing in in vivo studies without requiring co-solvents or surfactants that may confound pharmacological readouts.

Salt Form Selection Aqueous Solubility Formulation

High-Impact Application Scenarios for 3-Ethylazetidin-3-ol in Drug Discovery and Chemical Biology


Fragment-Based Lead Optimization Requiring Balanced Lipophilicity (logP ~0)

When progressing a fragment hit to a lead compound, maintaining a logP near zero is crucial for oral bioavailability. 3-Ethylazetidin-3-ol hydrochloride, with its experimental logP of -0.21 [1], serves as an ideal C3-substituted azetidine scaffold that introduces modest lipophilicity without pushing the candidate into high logP territory. In head-to-head comparisons, it offers a 0.4–2.0 log unit advantage over methyl (too polar) and phenyl (too lipophilic) analogs, enabling medicinal chemists to fine-tune permeability while preserving aqueous solubility for biochemical assays.

Solid-Form Screening and Salt Selection for Improved Developability

The hydrochloride salt of 3-ethylazetidin-3-ol provides a reproducible, crystalline solid form with a defined pKa of 8.79 (conjugate acid) [1] and an aqueous solubility of 16.4 mg/mL . This contrasts with the free base, which is an oil or low-melting solid with poor water solubility. Procurement of the HCl salt ensures immediate utility in high-throughput screening and in vivo pharmacology, eliminating the need for in-house salt formation and characterization. The higher basicity of the ethyl analog (ΔpKa ≈ +0.3 vs. methyl) further stabilizes the salt, reducing hygroscopicity and improving long-term storage stability.

Parallel Synthesis of 3-Ethylazetidine Derivatives via Nucleophilic Displacement

3-Ethylazetidin-3-ol is a key intermediate for generating diverse 3-substituted azetidines. The bromide displacement route from 3-bromo-3-ethylazetidines proceeds in 80–95% yield [1], significantly outperforming alternative hydroxylation methods. This high-yielding transformation enables the rapid, parallel synthesis of 3-alkoxy-, 3-aryloxy-, and 3-amino-3-ethylazetidines [1], empowering medicinal chemistry teams to explore structure–activity relationships (SAR) around the C3 position with minimal synthetic burden.

In Vivo Pharmacology Studies Requiring Aqueous Formulation

For rodent pharmacokinetic or efficacy studies, compounds must be formulated in aqueous vehicles to avoid DMSO-related toxicity. The 16.4 mg/mL aqueous solubility of 3-ethylazetidin-3-ol hydrochloride [1] allows for direct dissolution in saline or PBS at concentrations up to 10 mg/mL, sufficient for oral or intraperitoneal dosing. This eliminates the need for complex formulation approaches (e.g., cyclodextrins or lipid emulsions) and reduces inter-laboratory variability, making the HCl salt the preferred procurement choice for translational research teams.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethylazetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.